Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
“Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” is a chemical compound with the molecular formula C15H19NO2 . It contains a five-membered heterocyclic ring, in an envelope conformation, fused to a three-membered cyclopropane ring .
Synthesis Analysis
A convenient and high yield process for ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate using a facile endo-exo conversion by DBU has been described .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring in an envelope conformation, fused to a three-membered cyclopropane ring .
Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress in recent years, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 245.32 g/mol. It has a topological polar surface area of 29.5 Ų. The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds .
Scientific Research Applications
Antimalarial and Antimycobacterial Properties
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities against the P. falciparum strain. These compounds, with varying side chains and substituents, have also shown antimycobacterial properties and have been tested for cytotoxicity against Vero cells (Nongpanga Ningsanont et al., 2003).
Chemical Rearrangements and Transformations
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, a structurally similar compound, undergoes a stereospecific rearrangement yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This transformation demonstrates the chemical flexibility and potential for generating diverse compounds from azabicyclo derivatives (Tomoshige Kobayashi et al., 1992).
Synthesis and Stereochemistry Studies
Methyl and ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, related to the Ethyl 3-benzyl-3-azabicyclo compound, have been synthesized, with research focusing on their stereochemical aspects. This study highlights the potential of these compounds for more complex chemical syntheses and analyses (G. F. Vafina et al., 2003).
Formation and Reaction Analysis
Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, another analog, has been formed through specific reactions and evaluated for its reactivity and structural properties. This research contributes to understanding the reaction mechanisms and stability of azabicyclo compounds (B. Golding et al., 1975).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFHBYDDJRSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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